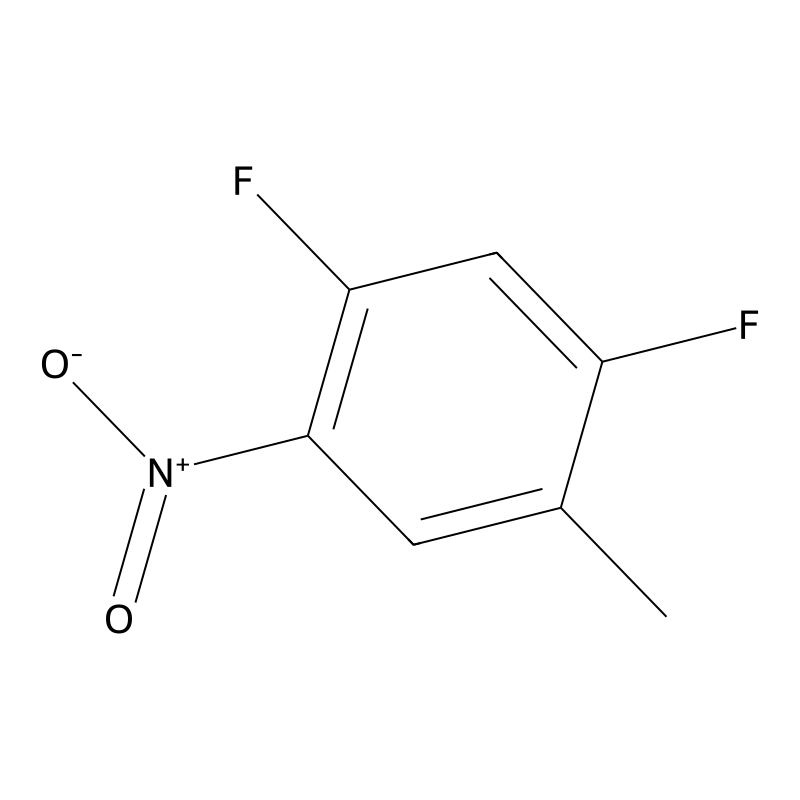

1,5-Difluoro-2-methyl-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- A search on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), identifies the compound but does not list any associated research publications [].

- Similarly, searches on scientific literature databases like ScienceDirect or Scopus yield no results for this specific compound.

This suggests that 1,5-Difluoro-2-methyl-4-nitrobenzene is either a relatively new compound or one that has not been extensively studied yet.

Further Exploration:

Here are some suggestions for further exploration:

- Chemical Suppliers: Some chemical suppliers may offer information on the intended use or potential applications of the compound in their product descriptions. However, this information is often not based on published research.

- Patent Databases: Scientific research can sometimes be foreshadowed by patent filings. Searching patent databases for applications mentioning 1,5-Difluoro-2-methyl-4-nitrobenzene might reveal potential areas of research interest.

1,5-Difluoro-2-methyl-4-nitrobenzene is an organic compound with the molecular formula and a CAS number of 179011-38-2. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring. Its structure contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals .

- Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

- Reduction: The nitro group can be converted into an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

- Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide .

Nitrobenzene compounds, including 1,5-difluoro-2-methyl-4-nitrobenzene, are known to interact with various enzymes and proteins within biological systems. They often undergo electrophilic aromatic substitution reactions and can act as substrates for cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. This compound has been shown to affect cellular processes by altering signaling pathways and gene expression, particularly through activation of stress response pathways like the MAPK pathway .

The synthesis of 1,5-difluoro-2-methyl-4-nitrobenzene can be achieved through several methods:

- Nitration of 1,5-Difluoro-2-methylbenzene: This common approach uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is performed under controlled temperature conditions to ensure selective introduction of the nitro group at the desired position on the benzene ring.

- Industrial Production: In an industrial context, continuous flow processes may enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps like distillation and recrystallization are employed to obtain high-purity products .

1,5-Difluoro-2-methyl-4-nitrobenzene has several applications in organic synthesis as an intermediate. Its unique structure allows it to participate in various chemical transformations that are valuable in creating more complex molecules for pharmaceuticals and agrochemicals. Additionally, its interactions with biological systems make it a candidate for studies related to drug metabolism and toxicity assessment .

Studies have shown that 1,5-difluoro-2-methyl-4-nitrobenzene interacts with various biomolecules, influencing enzyme activity and cellular metabolism. For example, its role as a substrate for cytochrome P450 enzymes highlights its potential impact on drug metabolism pathways. Furthermore, its ability to activate stress response pathways suggests that it may have implications in cellular responses to environmental stressors .

Several compounds share structural similarities with 1,5-difluoro-2-methyl-4-nitrobenzene. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1,3-Difluoro-2-methyl-4-nitrobenzene | 79562-49-5 | Different fluorination pattern affecting reactivity |

| 1,4-Difluoro-2-methyl-3-nitrobenzene | Not listed | Alternative positioning of functional groups |

| 1,3-Difluoro-2-methyl-5-nitrobenzene | Not listed | Variation in nitro group position |

| 1,5-Difluoro-3-methyl-2-nitrobenzene | Not listed | Different methyl group positioning |

These compounds exhibit variations in their functional groups' positions and types of substitutions on the benzene ring, leading to differences in their chemical reactivity and biological activity compared to 1,5-difluoro-2-methyl-4-nitrobenzene .

The introduction of nitro groups into aromatic compounds, particularly in the synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene, occurs through electrophilic aromatic substitution mechanisms. The nitration process involves the formation of the nitronium ion (NO₂⁺) as the active electrophile, which is generated from the reaction of concentrated nitric acid with sulfuric acid [1] [2] [3].

The mechanistic pathway begins with the activation of nitric acid by sulfuric acid, resulting in the formation of the nitronium ion according to the equation: HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O [1] [2]. This highly electrophilic species subsequently attacks the aromatic ring, forming an arenium ion intermediate (σ-complex). The process concludes with deprotonation to restore aromaticity, yielding the nitrated product [1] [3].

In the specific case of 1,5-Difluoro-2-methyl-4-nitrobenzene, the nitration mechanism must account for the presence of both fluorine substituents and the methyl group. The nitro group is strongly deactivating toward further electrophilic aromatic substitution, reducing the reactivity of the benzene ring by approximately one million-fold compared to unsubstituted benzene [4] [5] [6]. This deactivation occurs through both inductive and resonance effects, where the nitro group withdraws electron density from the aromatic system [7] [8] [9].

The nitro group exhibits meta-directing properties in subsequent electrophilic substitutions due to its electron-withdrawing nature [7] [8] [9]. This directing effect results from the destabilization of ortho and para positions through resonance structures that place positive charges adjacent to the electron-deficient nitro group [10] [9]. The meta position remains relatively unaffected by these destabilizing interactions, making it the preferred site for further substitution [10] [9].

Kinetic studies have revealed that the nitration process follows a two-step mechanism where the rate-determining step is the formation of the arenium ion intermediate [11] [12]. Isotope effect studies have shown that the carbon-hydrogen bond breaking occurs in the fast second step, not the rate-determining first step [11] [12]. This finding supports the proposed mechanism where electrophilic attack precedes proton loss [11] [12].

Fluorine Substituent Effects on Reaction Kinetics

The presence of fluorine atoms in 1,5-Difluoro-2-methyl-4-nitrobenzene significantly influences the kinetics of both electrophilic and nucleophilic aromatic substitution reactions. Fluorine substituents exhibit unique electronic properties that distinguish them from other halogens in their effects on reaction rates and mechanisms [4] [13] [14] [15].

In electrophilic aromatic substitution reactions, fluorine acts as a deactivating group due to its high electronegativity and strong inductive electron-withdrawing effect [4] [13] [5]. The relative rate of nitration for fluorobenzene compared to benzene is approximately 0.15, indicating substantial deactivation [13] [16]. This deactivation occurs despite fluorine's ability to donate electron density through p-π conjugation, as the inductive effect predominates [4] [13] [5].

The positioning of fluorine substituents critically affects reaction kinetics through both electronic and steric influences [17] [14] [18]. In ortho-fluoronitrobenzene, the rate of nucleophilic aromatic substitution is greater than in para-fluoronitrobenzene due to the stronger inductive effect at the ortho position [18]. The inductive effect decreases rapidly with distance, making the ortho position more susceptible to nucleophilic attack [18].

Fluorine's behavior in nucleophilic aromatic substitution reactions is particularly noteworthy. Unlike other halogens, fluorine can serve as a leaving group in nucleophilic substitution despite being the poorest leaving group among halides [15] [19] [20]. This apparent contradiction is resolved by considering that in activated aromatic systems, the rate-determining step is typically the formation of the Meisenheimer complex intermediate, not the departure of the leaving group [15] [19] [20].

The enhanced reactivity of fluorine in nucleophilic aromatic substitution compared to other halogens stems from its strong electron-withdrawing properties, which stabilize the negatively charged Meisenheimer intermediate [15] [19] [20]. Studies have shown that fluorine substitution can lead to the formation of stable σ-complexes that can be isolated and characterized [21] [15] [19].

Computational studies have demonstrated that fluorine substituents affect the site selectivity of aromatic substitution reactions through their electronic influence on the aromatic system [22] [23]. The electronegativity of fluorine creates an electron-deficient environment that can direct subsequent reactions to specific positions on the aromatic ring [22] [23].

Solvent and Temperature Dependency Studies

The kinetics of aromatic substitution reactions involving 1,5-Difluoro-2-methyl-4-nitrobenzene exhibit significant sensitivity to both solvent composition and temperature variations. These environmental factors can dramatically alter reaction rates, mechanisms, and product distributions [24] [25] [26] [27] [28].

Temperature Effects on Reaction Kinetics

Temperature dependencies in aromatic substitution reactions generally follow Arrhenius behavior, where reaction rates increase exponentially with temperature [29] [30] [31] [32]. However, specific temperature effects can vary significantly based on the reaction mechanism and substrate structure [29] [30] [31] [32].

In nucleophilic aromatic substitution reactions, temperature changes can affect the relative importance of different reaction pathways. Studies of temperature-dependent regioselectivity in nucleophilic aromatic photosubstitution have shown that activation energy is the fundamental property controlling reactivity [29] [31] [32]. For example, in the reaction of 2-chloro-4-nitroanisole, activation energies for different substitution pathways range from 1.8 to 2.7 kcal/mol [29] [31] [32].

The temperature dependence of reaction rates can be used to determine mechanistic pathways. When the rate-determining step changes with temperature, biphasic Arrhenius plots may be observed, indicating a change in mechanism [25] [33]. This behavior has been documented in reactions where the formation of intermediates becomes rate-limiting at higher temperatures [25] [33].

Solvent Effects on Reaction Mechanisms

Solvent polarity and hydrogen bonding capabilities significantly influence the kinetics of aromatic substitution reactions [24] [25] [26] [27] [28]. The choice of solvent can affect not only reaction rates but also the fundamental mechanism by which reactions proceed [24] [25] [26] [27] [28].

In nucleophilic aromatic substitution reactions, aprotic solvents generally favor the nucleophile by reducing its solvation and increasing its reactivity [24] [25] [26] [27] [28]. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) often dramatically increase reaction rates compared to protic solvents [24] [25] [26] [27] [28].

The study of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines in methanol-dimethyl sulfoxide mixtures revealed that changes in solvent composition can induce mechanistic changes [25]. In these studies, the mechanism changed from a polar nucleophilic aromatic substitution (SNAr) pathway for less basic nucleophiles to a single electron transfer (SET) mechanism for more basic nucleophiles [25].

Hydrogen bond donor solvents can significantly affect the departure of leaving groups in nucleophilic aromatic substitution reactions [28]. Solvents with hydrogen bond donor properties assist fluoride departure, making the formation of the intermediate the rate-determining step rather than the elimination of the leaving group [28].

Kinetic Isotope Effects

Kinetic isotope effects provide valuable mechanistic information about aromatic substitution reactions [11] [12] [34] [35]. In electrophilic aromatic substitution reactions, the observation of minimal isotope effects (kH/kD ≈ 1) indicates that carbon-hydrogen bond breaking occurs in a fast step following the rate-determining electrophilic attack [11] [12].

The magnitude of kinetic isotope effects can distinguish between different mechanistic pathways. Primary isotope effects (kH/kD = 3-7) indicate that bond breaking to the isotopically labeled atom occurs in the rate-determining step, while secondary isotope effects (kH/kD = 1.1-1.5) suggest that the labeled atom is not directly involved in the rate-determining step [11] [12] [34].

Studies of hydrogen-deuterium exchange in aromatic systems have revealed substantial kinetic isotope effects (kH/kD ≈ 3-4) in certain reactions, such as the iodination of activated aromatic compounds [12]. These effects provide direct evidence for the involvement of carbon-hydrogen bond breaking in the rate-determining step [12].

Mechanistic Implications

The combined effects of temperature and solvent on reaction kinetics provide insight into the detailed mechanisms of aromatic substitution reactions. The observation of temperature-dependent regioselectivity, coupled with solvent-dependent rate changes, supports complex mechanistic pathways involving multiple intermediates and transition states [24] [25] [26] [27] [28].